Daclatasvir Impurity C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Daclatasvir Impurity C is a degradation product or process-related impurity associated with the antiviral drug daclatasvir, which is used to treat hepatitis C virus infections. The chemical name of daclatasvir is methyl ( (1S)-1- ( ( (2S)-2- (5- (4′- (2- ( (2S)-1- ( (2S)-2- ( (methoxycarbonyl)amino)-3-methylbutanoyl)-2-pyrrolidinyl)-1H-imidazol-5-yl)-4-biphenylyl)-1H-imidazol-2-yl)-1-pyrrolidinyl)carbonyl)-2-methylpropyl)carbamate dihydrochloride . Daclatasvir targets the nonstructural protein NS5A of the hepatitis C virus, inhibiting viral replication .
准备方法
The preparation of daclatasvir impurity C involves synthetic routes and reaction conditions similar to those used in the synthesis of daclatasvir. The process typically includes the use of various reagents and solvents under controlled conditions to ensure the formation of the desired impurity. Industrial production methods for this compound may involve the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the main product .
化学反应分析
Daclatasvir impurity C undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Daclatasvir impurity C has several scientific research applications, including:
作用机制
The mechanism of action of daclatasvir impurity C is related to its parent compound, daclatasvir. Daclatasvir exerts its antiviral action by binding to the nonstructural protein NS5A of the hepatitis C virus, preventing RNA replication and virion assembly . This binding disrupts the function of the viral replication complex, leading to a rapid decline in viral RNA levels .
相似化合物的比较
Daclatasvir impurity C can be compared with other similar compounds, such as:
Daclatasvir Impurity A: Another degradation product of daclatasvir, with different chemical properties and stability.
Daclatasvir Impurity B: A process-related impurity with distinct chemical characteristics.
Daclatasvir Impurity D: Another related compound with unique degradation pathways.
The uniqueness of this compound lies in its specific chemical structure and the conditions under which it is formed, which can influence its stability and reactivity compared to other impurities .
属性
分子式 |
C29H32N6O3 |
---|---|
分子量 |
512.6 g/mol |
IUPAC 名称 |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-(1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C29H32N6O3/c1-18(2)26(34-29(37)38-3)28(36)35-14-4-5-25(35)27-31-16-24(33-27)22-12-8-20(9-13-22)19-6-10-21(11-7-19)23-15-30-17-32-23/h6-13,15-18,25-26H,4-5,14H2,1-3H3,(H,30,32)(H,31,33)(H,34,37)/t25-,26-/m0/s1 |
InChI 键 |
NFGBCKRQBIRTLN-UIOOFZCWSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=CN5)NC(=O)OC |
规范 SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=CN5)NC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。